molecular formula C19H18F3N7O5S B11426009 7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11426009
M. Wt: 513.5 g/mol
InChI Key: XBMVANXRKFQBQL-UHFFFAOYSA-N
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Description

The compound 7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that features a unique combination of functional groups, including a piperazine ring, a thiadiazolo pyrimidine core, and a dinitro trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiadiazolo Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Dinitro Trifluoromethyl Phenyl Group: This step often involves electrophilic aromatic substitution reactions using nitrating agents and trifluoromethylating reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as a precursor or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazine
  • 7-(2,6-Dinitro-4-trifluoromethyl-phenoxy)-4-phenyl-chromen-2-one

Uniqueness

7-{4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: stands out due to its combination of a thiadiazolo pyrimidine core with a piperazine ring and a dinitro trifluoromethyl phenyl group, which imparts unique chemical and physical properties .

Properties

Molecular Formula

C19H18F3N7O5S

Molecular Weight

513.5 g/mol

IUPAC Name

7-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H18F3N7O5S/c1-10(2)17-24-27-15(30)9-14(23-18(27)35-17)25-3-5-26(6-4-25)16-12(28(31)32)7-11(19(20,21)22)8-13(16)29(33)34/h7-10H,3-6H2,1-2H3

InChI Key

XBMVANXRKFQBQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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